N-(2,6-diethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-(2,6-Diethylphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide: is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and aromatic rings with ethyl and fluorine substituents
Properties
Molecular Formula |
C23H29FN2O3S |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29FN2O3S/c1-3-18-6-5-7-19(4-2)22(18)25-23(27)20-12-14-26(15-13-20)30(28,29)16-17-8-10-21(24)11-9-17/h5-11,20H,3-4,12-16H2,1-2H3,(H,25,27) |
InChI Key |
SONGGVWELIOVIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives under conditions that promote amide bond formation.
Sulfonylation: The methanesulfonyl group is introduced via sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base.
Aromatic Substitution: The ethyl and fluorine substituents are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the piperidine ring.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,6-Diethylphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of N-(2,6-Diethylphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Diethylphenyl)-4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzamide
- 2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl)-
Uniqueness
N-(2,6-Diethylphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
